![molecular formula C12H18N2O4S B1252109 6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid CAS No. 30181-27-2](/img/structure/B1252109.png)
6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid
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Overview
Description
4-{[(4-aminophenyl)sulfonyl]amino}hexanoic acid is a sulfonamide consisting of hexanoic acid with a 4-aminobenzenesulfonamido group at its 6-position. It has a role as a hapten. It is a monocarboxylic acid and a sulfonamide.
Scientific Research Applications
Quinoxaline Derivatives and Medicinal Applications
Quinoxaline and its analogs, structurally related to 6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid, have been a subject of research due to their diverse applications. These compounds are utilized in dyes, pharmaceuticals, and antibiotics, with notable antibiotics being echinomycin, levomycin, and actinoleutin. Some studies have explored the antitumoral properties of quinoxaline compounds, and they have been investigated as catalysts' ligands, demonstrating their wide medicinal applications and development value (Pareek & Kishor, 2015).
Sulfamic Acid in Industrial and Environmental Contexts
Sulfamic acid, another compound closely related to 6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid, is known for its utility in industrial cleaning and corrosion inhibition. Solutions of sulfamic acid are used as environmentally friendly and less toxic electrolytes for the removal of rusts and lime scales, replacing more volatile hydrochloric and sulfuric acid-based electrolytes. The organic compounds-based corrosion inhibitors in sulfamic acid-based electrolytes function by adsorbing on metallic surfaces, following through the Langmuir adsorption isotherm model (Verma & Quraishi, 2022).
Sulfonamide Derivatives in Medicinal Chemistry
Sulfonamide derivatives, closely related to the compound , have been extensively researched for their broad bioactive spectrum after chemical modifications. These derivatives have shown a wide range of medicinal applications, including antimicrobial, anticancer, antiparasitic, antiinflammatory, anticonvulsion, antiglaucoma, antidiabetic, antiepileptic agents, and related neurological diseases and diuretic drugs. This highlights their significant development value and active research in this field (Shichao et al., 2016).
properties
CAS RN |
30181-27-2 |
---|---|
Product Name |
6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid |
Molecular Formula |
C12H18N2O4S |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
6-[(4-aminophenyl)sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C12H18N2O4S/c13-10-5-7-11(8-6-10)19(17,18)14-9-3-1-2-4-12(15)16/h5-8,14H,1-4,9,13H2,(H,15,16) |
InChI Key |
XODQANLEVQELEV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCCCCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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